
Sp-5,6-DCI-cBiMPS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sp-5,6-DCI-cBiMPS is synthesized through a series of chemical reactions involving the modification of the parent second messenger cyclic AMP. The adenine moiety in cyclic AMP is replaced by a highly lipophilic modified benzimidazole ring system. Additionally, the axial exocyclic oxygen atom in the cyclic phosphate moiety is replaced by sulfur .
Industrial Production Methods
The industrial production of this compound involves crystallization or lyophilization of the sodium salt form. The compound is typically stored in the freezer for longer storage periods, preferably in freeze-dried form to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Sp-5,6-DCI-cBiMPS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the benzimidazole ring system.
Substitution: Substitution reactions can occur at the chlorine atoms on the benzimidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
Applications De Recherche Scientifique
Sp-5,6-DCI-cBiMPS has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cAMP-dependent protein kinase pathways and signal transduction mechanisms
Biology: Employed in experiments to distinguish between cAMP and cGMP signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular disorders
Industry: Utilized in the development of new drugs and therapeutic agents targeting cAMP-dependent pathways
Mécanisme D'action
Sp-5,6-DCI-cBiMPS exerts its effects by activating cyclic AMP-dependent protein kinase (PKA). The compound binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. This activation results in the phosphorylation of various target proteins, which in turn modulates cellular processes such as gene expression, metabolism, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sp-cAMPS: Another cAMP analog with similar properties but lower lipophilicity and membrane permeability.
8-CPT-cAMP: A widely used cAMP analog with less specificity and stability compared to Sp-5,6-DCI-cBiMPS.
Dibutyryl cAMP: A cAMP analog with different pharmacokinetic properties and lower selectivity for PKA.
Uniqueness
This compound is unique due to its high lipophilicity, excellent membrane permeability, and resistance to hydrolysis by phosphodiesterases. These properties make it a potent and specific activator of PKA, with a strong preference for cAK type II .
Propriétés
IUPAC Name |
7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXQEYBSXYJLGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N2O5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
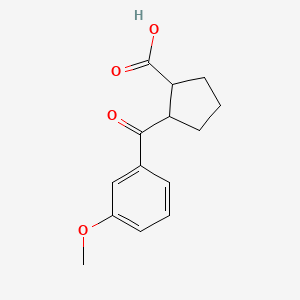

![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
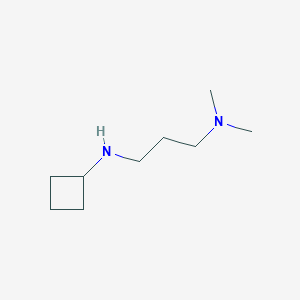
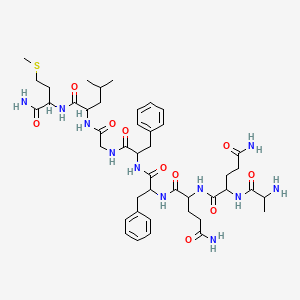
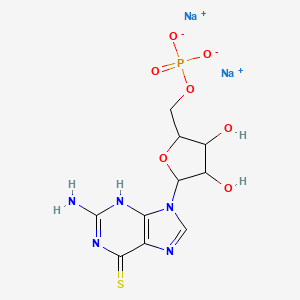


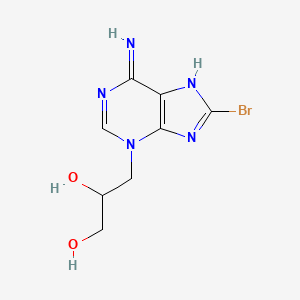
![9H-Fluoren-2-amine, N-(4'-ethenyl[1,1'-biphenyl]-4-yl)-9,9-dimethyl-](/img/structure/B12325553.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride](/img/structure/B12325559.png)

![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)
